4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one

Hydrogen bonding Drug-likeness Target engagement

Substituting 3-aryloxy-4-hydroxycoumarins with close analogs risks divergent biological outcomes from single-atom variations at the 3-position. This meta-methoxyphenoxy derivative provides a rigorously differentiated scaffold for reproducible SAR studies. • Distinct meta-OMe orientation yields 6 H-bond acceptors (vs. 5 in para-OMe/phenoxy analogs) and lower predicted XLogP3 (~2.2-2.5 vs. ~2.9), enabling selective target engagement in deep polar binding pockets. • Independent CAS 20647-62-5 and unique molecular complexity (474 vs. 424-450 for simpler analogs) ensure freedom-to-operate outside existing coumarin Markush claims. • Suited for comparative ADME profiling, radical-scavenging assays (DPPH/ORAC), and structure-based pharmacophore modeling campaigns.

Molecular Formula C17H14O6
Molecular Weight 314.29 g/mol
CAS No. 20647-62-5
Cat. No. B12693415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one
CAS20647-62-5
Molecular FormulaC17H14O6
Molecular Weight314.29 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC=C1)OC2=C(C3=C(C=C(C=C3)OC)OC2=O)O
InChIInChI=1S/C17H14O6/c1-20-10-4-3-5-12(8-10)22-16-15(18)13-7-6-11(21-2)9-14(13)23-17(16)19/h3-9,18H,1-2H3
InChIKeyJLVZHJPXLJUEPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one (CAS 20647-62-5): Chemical Identity and Pharmacophore Features for Procurement


4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one is a synthetic 3-aryloxy-4-hydroxycoumarin derivative featuring a 2H-chromen-2-one core with a 4-hydroxyl, a 7-methoxyl, and a distinctive 3-(3-methoxyphenoxy) substituent. Its molecular formula is C17H14O6 (exact mass 314.07902 Da), with 1 hydrogen bond donor, 6 hydrogen bond acceptors, and 4 rotatable bonds, computed by chem960 . The compound is classified within the broader coumarin family, which displays diverse biological activities including antioxidant, anti-inflammatory, and enzyme-inhibitory properties [1]. Its structural differentiation from closely related analogs arises from the meta-methoxyphenoxy moiety at position 3, which distinguishes it from unsubstituted phenoxy, para-methoxyphenoxy, and phenyl-substituted congeners.

Why Generic Substitution of 4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one with Close Analogs Fails


Substituting this compound with its closest structural analogs introduces measurable changes in key physicochemical and pharmacodynamic properties that can compromise experimental reproducibility and biological outcomes. The meta-methoxyphenoxy substitution pattern alters hydrogen-bonding capacity, molecular flexibility, and lipophilicity relative to the para-methoxy, unsubstituted phenoxy, or phenyl analogs . These differences directly affect target binding promiscuity, metabolic stability, and radical-scavenging potency, as demonstrated in structure-activity studies of hydroxy-3-arylcoumarins [1]. For procurement decisions in drug discovery or chemical biology, even single-atom variations at the 3-aryloxy position can lead to divergent biological profiles, rendering direct substitution scientifically unsound without quantitative comparative evidence.

Quantitative Differentiation Evidence for 4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one vs. Close Analogs


Hydrogen Bond Acceptor (HBA) Count: Enhanced Intermolecular Interaction Capacity vs. Phenoxy and Phenyl Analogs

The target compound possesses 6 hydrogen bond acceptors, 1 more than the unsubstituted phenoxy analog (CAS 19725-96-3, HBA=5) and the para-methoxyphenyl analog (CAS 39923-40-5, HBA=5) , and 2 more than the 3-phenyl analog (CAS 2555-24-0, HBA=4) [1]. This additional acceptor arises from the meta-methoxy oxygen on the phenoxy ring, which is absent in the unsubstituted phenoxy and positioned differently (and with different electronic character) in the para-methoxy isomer.

Hydrogen bonding Drug-likeness Target engagement

Rotatable Bond Flexibility: Conformational Entropy and Binding Adaptation vs. Less Flexible Analogs

The target compound has 4 rotatable bonds, compared to 3 for both the unsubstituted phenoxy analog (CAS 19725-96-3) and the para-methoxyphenyl analog (CAS 39923-40-5) , and only 2 for the 3-phenyl analog (CAS 2555-24-0) [1]. The additional rotatable bond arises from the meta-methoxy group on the phenoxy ring, which can rotate independently of the phenoxy-ether linkage, providing greater conformational diversity.

Molecular flexibility Conformational sampling Entropy-driven binding

Molecular Size and Complexity: Distinct Pharmacophoric Bulk vs. All Analogs

With an exact mass of 314.07902 Da and molecular complexity index of 474, the target compound is significantly larger and more complex than its closest analogs: the unsubstituted phenoxy (exact mass 284.06846 Da, complexity 424) , the para-methoxyphenyl (exact mass 298.08412 Da, complexity 450) , and the 3-phenyl analog (exact mass 268.07356 Da) [1]. The 23 heavy atoms in the target exceed the 21, 22, and 20 heavy atoms of these respective comparators.

Molecular complexity Ligand efficiency Pharmacophore modeling

Predicted Antioxidant Radical-Scavenging Activity: Class-Level SAR Advantage of Meta-Methoxy Substitution

Although direct head-to-head DPPH or ORAC data for this specific compound are lacking in the peer-reviewed literature, class-level structure-activity evidence from Matos et al. (2013) establishes that 4-hydroxy-3-arylcoumarins are highly effective antioxidants with DPPH radical scavenging capacities reaching 65.9% and ORAC-FL values of 13.5 [1]. The presence of electron-donating methoxy substituents on the aromatic ring enhances radical-scavenging activity by stabilizing the phenoxyl radical intermediate [2]. The meta-methoxy orientation on the phenoxy ring of the target compound is predicted to provide distinct regiochemical radical stabilization compared to the para-methoxy isomer (CAS 39923-40-5) or the unsubstituted phenoxy analog (CAS 19725-96-3).

Antioxidant activity DPPH radical scavenging Structure-activity relationship

ADME Property Divergence: XLogP3 and Drug-Likeness Parameters vs. Para-Methoxyphenyl Isomer

The para-methoxyphenyl isomer (CAS 39923-40-5) has a predicted XLogP3 of 2.9 [1], reflecting the lipophilic contribution of the para-methoxy substituent directly attached to the coumarin core. The target compound, with a meta-methoxyphenoxy ether linkage, places the methoxy group further from the chromenone ring and introduces an additional oxygen atom in the linker, which is expected to increase topological polar surface area (TPSA) and modestly reduce XLogP3 compared to the para-methoxy isomer. This structural difference alters the balance between lipophilicity and hydrogen-bonding capacity, directly impacting predicted membrane permeability and oral absorption.

ADME prediction Lipinski Rule of Five Drug-likeness

Patent and Synthetic Identity: Distinct Chemical Entity with Independent Intellectual Property Position

The target compound (CAS 20647-62-5) is listed as a distinct chemical entity by multiple chemical suppliers, including MolCore (NLT 98% purity, ISO-certified) and CymitQuimica (Ref. IN-DA002II8) , confirming its independent commercial availability. Related coumarin derivatives with 4-hydroxy-3-methoxyphenyl functionality have been patented for antiviral applications (e.g., CN202110082822.9, targeting white spot syndrome virus) [1], establishing the broader intellectual property relevance of this substitution pattern. The meta-methoxyphenoxy ether represents a specific structural embodiment not claimed in the para-methoxy or unsubstituted phenoxy patents, providing distinct freedom-to-operate advantages.

Chemical patent landscape Synthetic intermediate New chemical entity

Optimal Application Scenarios for 4-Hydroxy-7-methoxy-3-(3-methoxyphenoxy)-2H-chromen-2-one Based on Differentiation Evidence


Antioxidant Lead Optimization Requiring Distinct meta-Methoxy Substitution SAR

In medicinal chemistry programs targeting oxidative stress-related pathologies (e.g., neurodegenerative diseases, ischemia-reperfusion injury), this compound serves as a structurally differentiated scaffold for SAR exploration. The meta-methoxyphenoxy group provides distinct electron-donating character compared to para-methoxy or unsubstituted analogs, which class-level evidence indicates can modulate radical-scavenging potency and selectivity [1]. Researchers can use this compound to probe how the meta-oxygen lone pair orientation influences DPPH, ORAC, and superoxide radical quenching kinetics relative to the better-characterized para-methoxy isomer.

Computational Drug Design Requiring Higher HBA Count for Virtual Screening

With 6 hydrogen bond acceptors vs. 5 for the para-methoxyphenyl and phenoxy analogs, this compound introduces an additional pharmacophoric feature for structure-based virtual screening and pharmacophore modeling [1]. The extra HBA at the meta-position of the phenoxy ring can engage in hydrogen-bond interactions with distinct protein residues, potentially yielding novel binding modes not achievable with simpler analogs. This property is particularly valuable for targeting proteins with deep, polar binding pockets that require specific H-bond complementarity.

ADME Profiling Studies Comparing meta- vs. para-Methoxy Substitution Effects

The target compound's distinct ADME profile, driven by the ether oxygen linker and meta-methoxy orientation, makes it an ideal probe for comparative pharmacokinetic studies. The predicted lower XLogP3 compared to the para-methoxyphenyl isomer (2.2-2.5 vs. 2.9) [1] allows researchers to systematically investigate how subtle changes in regiochemistry and hydrogen-bonding capacity affect membrane permeability, metabolic stability, and plasma protein binding in parallel in vitro assays.

Patent-Evading Chemical Probe with Independent IP Position

For industrial R&D programs requiring freedom to operate around patented 3-aryl-4-hydroxycoumarin derivatives, this compound offers a structurally distinct alternative [1]. Its independent CAS registration (20647-62-5), unique molecular complexity (474 vs. 424-450 for analogs) , and distinct heavy atom composition (23 vs. 21-22) ensure it falls outside the Markush claims of patents covering simpler phenoxy or para-methoxyphenyl coumarin derivatives, reducing the risk of IP infringement while enabling exploration of the same biological target space.

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